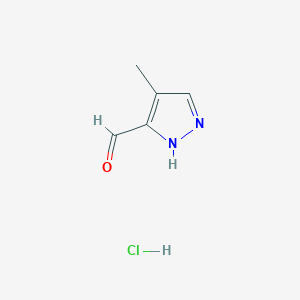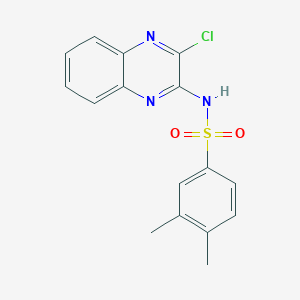
2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺
描述
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
喹喔啉骨架,包括“2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”,是发现活性化疗药物的有希望的平台 . 特别是,该化合物的某些衍生物已显示出对肿瘤细胞系(例如 HCT116(人结肠癌)、HepG2(肝细胞肝癌)和 MCF-7(人乳腺癌细胞系))有希望的活性 .
凋亡诱导剂
已发现“2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”的某些衍生物可诱导细胞凋亡,这是一种程序性细胞死亡过程 . 例如,化合物 VIIIc 诱导了细胞周期谱的显着破坏,并在 G2/M 相边界处使细胞周期停滞 . 这使其成为进一步优化和开发的潜在候选药物,可作为针对 HCT116 细胞系的抗癌和凋亡诱导剂 .
VEGFR-2 酶抑制
VEGFR-2(血管内皮生长因子受体 2)是癌症治疗中的关键靶标,因为它在血管生成(新血管的形成)中起作用。 “2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”的某些衍生物已显示出对 VEGFR-2 的弱活性 ,表明在这个领域有进一步探索的潜力。
细胞周期破坏
如前所述,化合物 VIIIc(“2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”的衍生物)已被发现会导致细胞周期谱的显着破坏 . 这可能是理解细胞周期调节机制以及如何将其靶向用于治疗目的的潜在途径。
合成新衍生物
“2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”的喹喔啉骨架为合成新衍生物提供了平台 . 可以评估这些新化合物对各种生物活性的影响,从而扩展该化合物的潜在应用。
生物化学研究
“2-(3-氯喹喔啉-2-基)-3,4-二甲基苯磺酰胺”及其衍生物可用于生物化学研究,特别是在研究这些化合物与各种酶或受体的相互作用 .
作用机制
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
生化分析
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can form complexes with proteins, affecting their stability and function .
Cellular Effects
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide remains stable under specific storage conditions, such as room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production .
属性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


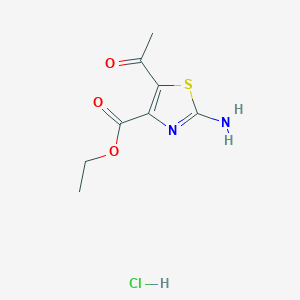

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
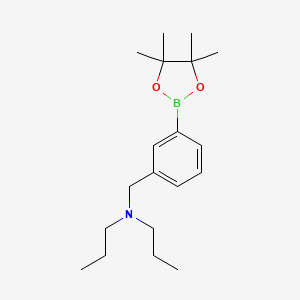
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)

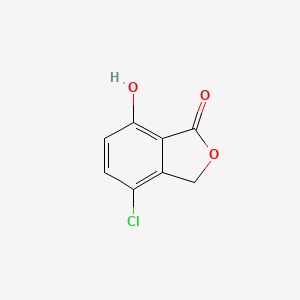
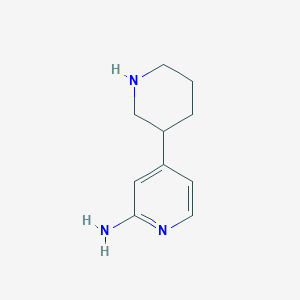
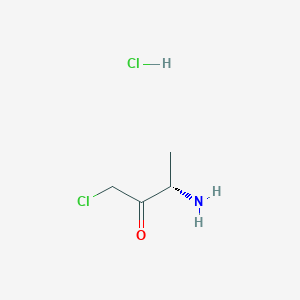

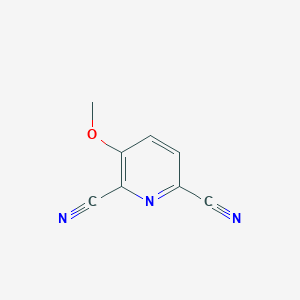
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)
